molecular formula C18H18Cl2N2O3S B5146941 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide

Cat. No. B5146941
M. Wt: 413.3 g/mol
InChI Key: JOSHZKDQTOTSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide family and has been found to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of protein kinases. Inhibition of protein kinases can lead to the disruption of cell signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide have been studied extensively. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to exhibit anti-microbial activity against a range of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide in lab experiments is its potent biological activity. This compound has been found to exhibit activity against a range of biological targets, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure when using this compound in lab experiments.

Future Directions

There are several future directions for the investigation of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further investigation into the mechanism of action of this compound is warranted to better understand its biological activity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide involves the reaction of 2,4-dichlorobenzylamine with allyl methyl sulfone in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The compound 4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide has been found to exhibit potent biological activity and has been investigated for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activity. Furthermore, this compound has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in the regulation of cell growth and differentiation.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-3-10-22(26(2,24)25)16-8-5-13(6-9-16)18(23)21-12-14-4-7-15(19)11-17(14)20/h3-9,11H,1,10,12H2,2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHZKDQTOTSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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